molecular formula C14H21Cl3N4 B1407382 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride CAS No. 1992996-23-2

2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Cat. No.: B1407382
CAS No.: 1992996-23-2
M. Wt: 351.7 g/mol
InChI Key: OMKNGCBWVZELST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride is a compound that features a unique structure combining a piperidine ring, an imidazole ring, and a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized to introduce the piperidine and pyridine moieties . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the rings and their subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride involves its interaction with specific molecular targets and pathways within cells. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine and pyridine rings can further enhance these interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole-containing molecules such as metronidazole, tinidazole, and ornidazole. These compounds share the imidazole ring but differ in their additional functional groups and overall structure .

Uniqueness

What sets 2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride apart is its unique combination of the piperidine, imidazole, and pyridine rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.3ClH/c1-2-6-16-13(3-1)11-18-10-9-17-14(18)12-4-7-15-8-5-12;;;/h1-3,6,9-10,12,15H,4-5,7-8,11H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKNGCBWVZELST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Reactant of Route 4
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Reactant of Route 6
2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.